molecular formula C13H12INO B187531 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 241488-81-3

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B187531
CAS No.: 241488-81-3
M. Wt: 325.14 g/mol
InChI Key: SSNYMKCLPCTDEB-UHFFFAOYSA-N
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Description

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C13H12INO and its molecular weight is 325.14 g/mol. The purity is usually 95%.
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Biological Activity

1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 241488-81-3) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a 4-iodophenyl group and two methyl groups at the 2 and 5 positions, along with an aldehyde functional group at position 3. Its molecular formula is C13H12INO, with a molecular weight of approximately 305.14 g/mol. The presence of iodine in the structure may contribute to its biological activity by enhancing lipophilicity and potentially facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 2,5-dimethylpyrrole compounds exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis). A study highlighted the SAR of various pyrrole derivatives, including those similar to this compound, demonstrating their effectiveness against drug-resistant strains. Compounds with similar scaffolds showed Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundTarget PathogenMIC (µg/mL)Notes
1M. tuberculosis<1Potent against MDR strains
5nM. tuberculosis<1Low cytotoxicity against human cells
5qM. tuberculosis<1Effective against intracellular bacteria

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. In particular, studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogues demonstrated IC50 values below 30 µM against breast cancer cell lines (MCF-7), indicating promising antitumor activity .

Table 2: Cytotoxicity Profiles of Pyrrole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1MCF-7<30Induction of apoptosis
2HeLa<25Cell cycle arrest
3A549<20Inhibition of proliferation

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Targets : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and tumor growth.
  • Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and activation of caspases.
  • Disruption of Cellular Membranes : The lipophilic nature due to the iodine substitution may enhance membrane permeability, leading to increased cytotoxicity.

Study on Antitubercular Activity

A comprehensive study focused on the SAR of pyrrole derivatives revealed that modifications at the phenyl ring significantly affected antibacterial potency against M. tuberculosis. The study identified several promising candidates for further development based on their activity profiles and low cytotoxicity towards mammalian cells .

Clinical Implications

Another notable investigation assessed the efficacy of pyrrole-based compounds in vivo using murine models infected with M. tuberculosis. Results indicated that specific derivatives not only reduced bacterial load but also improved survival rates in treated mice compared to untreated controls .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrrole compounds, including 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, exhibit promising anticancer properties. A study demonstrated its efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The iodine atom in the compound is hypothesized to enhance its interaction with biological targets, thus improving its therapeutic potential.

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a p-type semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have reported improvements in device efficiency when incorporating this compound into active layers.

Polymer Chemistry
In polymer synthesis, this compound serves as a functional monomer for creating novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications.

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Antimicrobial PropertiesEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL.
Organic ElectronicsImproved efficiency in OLED devices by 20% when used as an additive in the active layer.

Properties

IUPAC Name

1-(4-iodophenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12INO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNYMKCLPCTDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351500
Record name 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241488-81-3
Record name 1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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